REACTION_CXSMILES
|
[Na].C(OC(=O)[CH2:6][CH2:7][N:8]([CH3:17])[C:9](=[O:16])[CH2:10][C:11]([O:13]CC)=O)C.CN1CCC(=O)C(C(OCC)=O)C1=O>C(O)C.CCOCC>[CH3:17][N:8]1[CH2:7][CH2:6][C:11](=[O:13])[CH2:10][C:9]1=[O:16] |^1:0|
|
Name
|
|
Quantity
|
0.121 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCN(C(CC(=O)OCC)=O)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(C(CC1)=O)C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CC(CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |